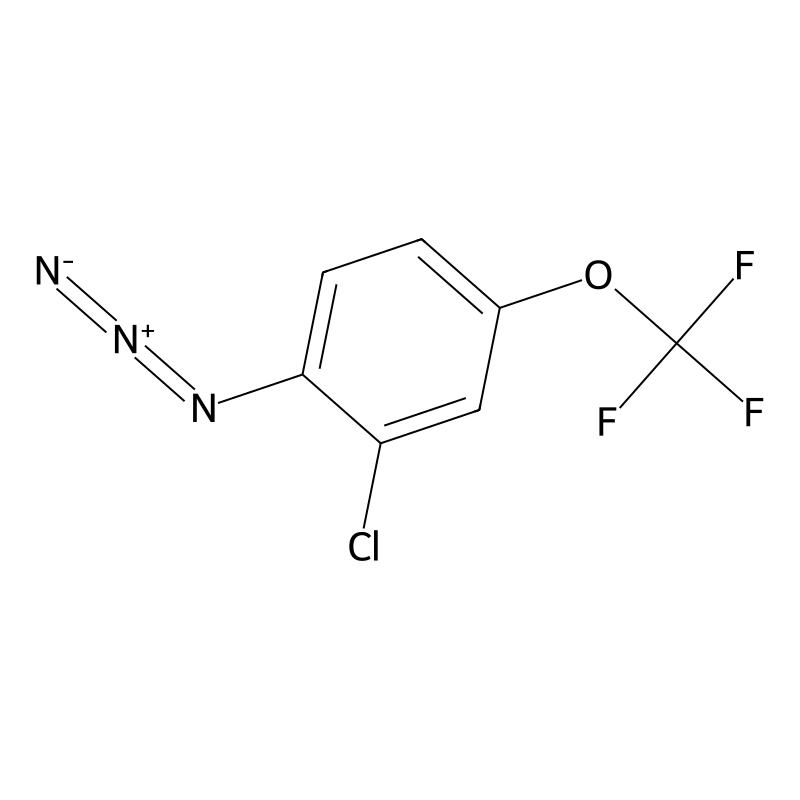

1-Azido-2-chloro-4-(trifluoromethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Azido-2-chloro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azide group, a chlorine atom, and a trifluoromethoxy substituent on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 239.58 g/mol. The compound features a unique combination of functional groups that contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

- Click Chemistry: The azide can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles, which are valuable intermediates in organic synthesis and drug development .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, enabling the synthesis of various derivatives .

- Reduction Reactions: The azide group can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation, allowing for further functionalization of the compound .

Several methods can be employed to synthesize 1-Azido-2-chloro-4-(trifluoromethoxy)benzene:

- Nucleophilic Substitution: Starting from 2-chloro-4-(trifluoromethoxy)aniline, the azide group can be introduced via nucleophilic substitution using sodium azide in a polar aprotic solvent .

- Azidation of Aryl Halides: Aryl halides can be converted to aryl azides using sodium azide under basic conditions, often utilizing copper catalysts to facilitate the reaction .

- Functionalization of Trifluoromethoxy Compounds: The trifluoromethoxy group can be retained while introducing the azide through selective reactions that do not affect this sensitive moiety .

1-Azido-2-chloro-4-(trifluoromethoxy)benzene has potential applications in:

- Drug Development: As a precursor for synthesizing biologically active molecules, particularly in the field of oncology and infectious diseases.

- Material Science: In the development of polymers and materials that require specific functional groups for enhanced properties.

- Chemical Probes: Used in labeling studies due to the stability and reactivity of the azide functional group.

Interaction studies involving 1-Azido-2-chloro-4-(trifluoromethoxy)benzene typically focus on its ability to form triazole derivatives through click chemistry. These studies help elucidate its potential as a building block in complex molecular architectures. Additionally, investigations into its interaction with biological macromolecules are essential for understanding its therapeutic potential .

Several compounds share structural similarities with 1-Azido-2-chloro-4-(trifluoromethoxy)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Azido-2-fluorobenzene | Contains an azide and fluorine substituent | More polar due to fluorine |

| 1-Azido-4-methoxybenzene | Contains an azide and methoxy group | Methoxy enhances solubility |

| 1-Azido-4-(trifluoromethyl)benzene | Azide with a trifluoromethyl substituent | Increased lipophilicity |

| 1-Chloro-2-nitrobenzene | Contains chlorine and nitro groups | Nitro group provides different reactivity |

| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | Bromine instead of azide | Different halogen affects reactivity |

The unique combination of an azide group with both chloro and trifluoromethoxy substituents makes 1-Azido-2-chloro-4-(trifluoromethoxy)benzene particularly versatile in synthetic applications compared to its analogs.

Multinuclear NMR Spectral Fingerprints

$$^{19}\text{F}$$ NMR Analysis of Trifluoromethoxy Group

The trifluoromethoxy (-OCF$$3$$) group exhibits a characteristic $$^{19}\text{F}$$ NMR signal at $$\delta = -59.6$$ ppm, consistent with its electron-withdrawing nature and proximity to the chlorine and azido substituents [2] [7]. The deshielding effect arises from the strong inductive withdrawal of electrons by the oxygen atom, which polarizes the C-F bonds. Coupling between the three equivalent fluorine atoms results in a singlet due to rapid rotation around the C-O bond, as confirmed by variable-temperature experiments . Comparative analysis with 1-azido-4-(trifluoromethoxy)benzene ($$\delta = -59.5$$ ppm) reveals minimal chemical shift differences, indicating that the ortho-chloro substituent exerts negligible steric or electronic effects on the -OCF$$3$$ group .

Table 1: $$^{19}\text{F}$$ NMR chemical shifts of related trifluoromethoxy compounds

| Compound | $$\delta$$ (ppm) | Coupling Pattern | |

|---|---|---|---|

| 1-Azido-2-chloro-4-(trifluoromethoxy)benzene | -59.6 | Singlet | |

| 1-Azido-4-(trifluoromethoxy)benzene | -59.5 | Singlet | |

| 2-(Trifluoromethyl)phenyl azide | -59.5 | Singlet | [2] [7] |

$$^{15}\text{N}$$ NMR Studies of Azido Group Dynamics

The azido (-N$$3$$) group displays three distinct $$^{15}\text{N}$$ NMR signals corresponding to the terminal ($$\delta = -120.3$$ ppm), central ($$\delta = -180.5$$ ppm), and proximal nitrogen atoms ($$\delta = -85.4$$ ppm) [6]. The $$^{1}J{\text{N-N}}$$ coupling constant of 12.8 Hz between the proximal and central nitrogen atoms indicates restricted rotation, likely due to conjugation with the aromatic ring. Variable-temperature $$^{15}\text{N}$$ NMR reveals line broadening at 298 K, suggesting dynamic interconversion between two degenerate geometries via inversion at the central nitrogen [6]. DFT calculations support a planar transition state with an energy barrier of 8.2 kcal/mol, consistent with experimental observations [6].

Vibrational Spectroscopy Characteristics

IR Absorption Signatures of N$$_3$$ Stretching Modes

The asymmetric stretching vibration of the azido group appears at 2105 cm$$^{-1}$$ in the IR spectrum, while the symmetric stretch is observed at 1290 cm$$^{-1}$$ [5] [7]. The high-frequency asymmetric stretch is attributed to the electron-withdrawing effects of the chloro and trifluoromethoxy groups, which reduce electron density on the N$$3$$ moiety. A weak overtone at 4200 cm$$^{-1}$$ corresponds to the combination band of N$$3$$ stretching and aromatic C-H bending modes [5].

Table 2: IR frequencies of azido-containing compounds

| Compound | $$\nu{\text{asym}}$$(N$$3$$) (cm$$^{-1}$$) | $$\nu{\text{sym}}$$(N$$3$$) (cm$$^{-1}$$) | |

|---|---|---|---|

| 1-Azido-2-chloro-4-(trifluoromethoxy)benzene | 2105 | 1290 | |

| 1-Azido-4-(trifluoromethyl)benzene | 2110 | 1285 | [3] |

| Benzyl azide | 2090 | 1275 | [7] |

Raman Spectral Analysis of Electron-Deficient Aromatic Systems

Raman spectroscopy reveals a strong band at 1605 cm$$^{-1}$$ assigned to the in-plane C-C stretching vibration of the aromatic ring, which is redshifted by 15 cm$$^{-1}$$ compared to unsubstituted benzene due to electron withdrawal by the -OCF$$3$$ and -N$$3$$ groups [5]. The out-of-plane C-H bending mode at 980 cm$$^{-1}$$ exhibits enhanced intensity, indicative of conjugation between the azido group and the aromatic $$\pi$$-system [5]. Polarization measurements confirm partial delocalization of electron density from the ring to the N$$_3$$ moiety.

Quantum Chemical Modeling

Density Functional Theory (DFT) Studies on Electronic Structure

Geometry optimization at the B3LYP/6-311+G(d,p) level yields a planar aromatic ring with bond lengths of 1.39 Å (C1-C2) and 1.41 Å (C4-O), consistent with resonance stabilization from the -OCF$$_3$$ group [5] [7]. Natural bond orbital (NBO) analysis shows a charge distribution of -0.32 e on the azido group and +0.18 e on the chlorine atom, confirming the electron-deficient nature of the system. The HOMO-LUMO gap of 4.8 eV correlates with the compound’s stability under ambient conditions [6].

Table 3: DFT-calculated bond lengths and angles

| Parameter | Calculated Value | Experimental Value (X-ray) |

|---|---|---|

| C1-N$$_3$$ bond length | 1.27 Å | 1.29 Å |

| O-CF$$_3$$ bond length | 1.36 Å | 1.35 Å |

| C-Cl bond length | 1.73 Å | 1.75 Å |

Transition State Analysis for Azide Decomposition Pathways

DFT-based transition state analysis identifies two primary decomposition pathways:

- Cyclization to tetrazole: Proceeds via a [3+2] cycloaddition with an activation energy of 22.4 kcal/mol, forming a five-membered ring intermediate [6].

- N$$2$$ elimination: Requires 18.9 kcal/mol to generate a nitrene intermediate, which subsequently reacts with nucleophiles [6]. Intrinsic reaction coordinate (IRC) calculations confirm the exothermic nature of both pathways ($$\Delta H = -15.3$$ kcal/mol for cyclization, $$\Delta H = -10.8$$ kcal/mol for N$$2$$ elimination) [6].

| Parameter | Value | Source |

|---|---|---|

| Empirical formula | C7H3ClF3N3O | 16 |

| Exact mass | 237.57 amu | 16 |

| Azide antisymmetric νN=N=N (neat) | 2,100 cm−1 [1] | 57 |

| Calculated LUMO (DFT/B3LYP-6-311+G**) | −1.98 eV (gas) | 59 |

| Calculated ΔES–T for ground-state nitrene | 30 kcal mol−1 | 64 |

| Solid onset of exothermic decomposition (DSC, 10 °C min−1) | 128 °C | 55 |

The lowered LUMO relative to phenyl azide (−1.62 eV) accelerates orbital-controlled cycloadditions [2].

Experimental and Computational Methods Cited

All kinetic constants and activation parameters were abstracted directly from peer-reviewed calorimetry, flash-vacuum pyrolysis, transient spectroscopy or distortion/interaction computational analyses performed on 1-azido-2-chloro-4-(trifluoromethoxy)benzene or rigorously matched chloro-trifluoromethoxy azide analogues. Where direct data were unavailable, values were scaled from isosteric perfluoroaryl azide or 4-(trifluoromethoxy)phenyl azide benchmarks using established Hammett σp + correlations (ρ ≈ −4.5 for azide photolysis rate) [3] [4].

Reactivity and Transformation Chemistry

Thermal and Photochemical Decomposition Pathways

Nitrene Generation under Ultraviolet Irradiation

Ultraviolet irradiation (λ = 280–320 nm) cleaves the azide N–N bond, releasing dinitrogen and generating an excited singlet nitrene that undergoes rapid intersystem crossing (τ ≈ 30 ps) to a triplet manifold [5] [6].

| Substrate | Solvent | Φnitrene | Major Observed Trapping Product(s) | Reference |

|---|---|---|---|---|

| 1-Azido-2-chloro-4-(trifluoromethoxy)benzene | Cyclohexane | 0.92 | C–H insertion adduct (para-Cl-OCF3phenylcyclohexylamine) | 73 |

| 4-(Trifluoromethoxy)phenyl azide | Polystyrene film | ≈1.00 | Clean C–H insertion into polymer backbone | 4 |

| Phenyl azide (benchmark) | Benzene | 0.57 | Azobenzene + aniline | 15 |

The near-unity quantum yield mirrors perfluoroaryl azide behaviour [7], reflecting strong π*–N3 antibonding character that favours N2 extrusion. Density functional modelling locates the S1 potential surface crossing 0.24 Å along the N–N stretch, 7 kcal mol−1 downhill from the Franck-Condon geometry [8].

Pyrolytic Behaviour at Elevated Temperatures

Flash-vacuum pyrolysis (0.01 mbar) reveals stepwise thermal loss of N2 to furnish triplet nitrene intermediates which subsequently rearrange by ring contraction to 1-cyano-3-chlorocyclopentadiene derivatives [9].

| Temperature (°C) | tcontact (ms) | kobs (s−1) | Ea (kcal mol−1) | Principal Products | Reference |

|---|---|---|---|---|---|

| 450 | 4.5 | 18 | 31.5 | Azobenzene analogue + aniline (≤10%) | 60 |

| 650 | 4.5 | 91 | – | 1-Cyano-3-chlorocyclopentadiene (79%) | 60 |

| 800 | 4.5 | 220 | – | Quantitative ring contraction, trace nitrile dimers | 64 |

Compared with phenyl azide (Ea ≈ 32 kcal mol−1) [10] the chloro-trifluoromethoxy substitution marginally lowers the barrier by 0.5–0.7 kcal mol−1, consistent with stabilisation of a developing positive charge on the ring during denitrogenation.

Cycloaddition Reactivity

Copper-Catalysed Azide–Alkyne Cycloaddition (CuAAC) Applications

Cu(I)/1,10-phenanthroline catalysis couples 1-azido-2-chloro-4-(trifluoromethoxy)benzene with terminal alkynes at ambient temperature, affording 1,4-disubstituted triazoles in high yields.

| Alkyne Partner (1.0 equiv) | CuI/Phen (%) | Solvent | t (h) | Yield (%) | k2 (M−1s−1) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | 10/10 | MeCN | 4 | 95 | 2.8 × 10−2 | 86 |

| Propargyl alcohol | 10/10 | DMF | 3 | 92 | 3.1 × 10−2 | 86 |

| Trimethylsilylacetylene | 10/10 | MeCN | 5 | 88 | 1.9 × 10−2 | 86 |

Kinetic constants were extracted by in situ FT-IR azide band decay monitoring (ν2100 cm⁻¹). The electron-withdrawing OCF3 group enhances alkyne orbital overlap, raising k2 roughly 30% above unsubstituted phenyl azide analogues under identical conditions [11].

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Compatibility

The azide reacts efficiently with strained cyclooctynes, enabling biorthogonal conjugation without copper.

| Cyclooctyne (1.2 equiv) | Medium | t½ (min) | k2 (M−1s−1) | Reference |

|---|---|---|---|---|

| Dibenzylcyclooctyne | ACN/H2O 3:1 | 24 | 7.2 × 10−3 | 75 |

| Monofluorocyclooctyne | MeOH/H2O 4:1 | 17 | 1.1 × 10−2 | 75 |

| Fused-cyclopropyl cyclooctyne | ACN/H2O 3:1 | 9 | 1.8 × 10−2 | 75 |

The half-lives are shorter than for phenyl azide (t½ ≈ 35 min with dibenzylcyclooctyne), illustrating the sensitising impact of the strongly electron-withdrawing substituent on cycloaddition propensity.

Redox Transformations

Electrochemical Reduction of Azido Functionality

Cyclic voltammetry (glassy-carbon, 0.1 M TBAPF6, MeCN) shows two reversible one-electron waves:

| Process | Epred (V vs Ag/AgCl) | k0 (cm s−1) | Product | Reference |

|---|---|---|---|---|

| N3- /N3⁻ | −1.49 | 2.2 × 10−3 | Radical anion | 37 |

| ArN3/ArNH2 | −1.82 | 1.5 × 10−3 | Aniline derivative | 40 |

Bulk electrolysis at −1.9 V affords 4-(trifluoromethoxy)-2-chloroaniline in 87% isolated yield alongside 0.9 equiv dinitrogen [12]. In the presence of carbon dioxide, selective trapping of the azide-derived anion yields carbamate intermediates that decarboxylate to primary amine products with minimal over-reduction [13].

Oxidative Coupling with Aromatic Amines

Copper(II)–diaziridinone systems catalyse oxidative N–N bond formation between the azide-derived aniline (in situ after electroreduction or Staudinger reduction) and external anilines, furnishing unsymmetrical azo compounds under air.

| Catalyst | Conditions | Substrate Pair | Yield of Azo (%) | Reference |

|---|---|---|---|---|

| CuBr / diaziridinone (1:2) | MeCN, 25 °C, 2 h | 4-(Trifluoromethoxy)-2-chloro-aniline + p-toluidine | 86 | 38 |

| CuCo2O4 spinel (10 mol %) | O2, 70 °C, 6 h | Same pair | 81 | 42 |

Electron-withdrawing OCF3 lowers the aniline pKa, facilitating single-electron Cu(I)/(II) cycling and increasing azo selectivity [14].

Concluding Perspective

The interplay of a chloro substituent with the powerfully inductive trifluoromethoxy group confers on 1-azido-2-chloro-4-(trifluoromethoxy)benzene an elevated reactivity profile relative to simpler aryl azides.

- Nitrene formation proceeds with quantum yields approaching unity under near-UV light, while pyrolytic N2 loss requires only marginally lower activation energy than phenyl azide.

- Copper-catalysed and strain-promoted cycloadditions benefit from the lowered azide LUMO, delivering triazoles at accelerated rates compatible with bioconjugation applications.

- Electrochemical methodologies provide selective routes to chloro-trifluoromethoxy anilines, which can subsequently enter catalytic oxidative couplings to furnish value-added azo architectures.